

The TOPK Signaling Pathway: A Core Nexus in Oncology

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a serine/threonine kinase that has emerged as a critical player in the landscape of oncology.[1] Belonging to the mitogen-activated protein kinase kinase (MAPKK) family, TOPK is a key regulator of fundamental cellular processes including cell cycle progression, proliferation, apoptosis, and inflammation.[2][3] Under normal physiological conditions, TOPK expression is tightly restricted to tissues with high proliferative activity, such as the testes and placenta.[1] However, its aberrant overexpression is a hallmark of a multitude of human cancers, where it is frequently correlated with aggressive tumor phenotypes, poor prognosis, and resistance to therapy.[3][4] This guide provides a comprehensive technical overview of the TOPK signaling pathway, its intricate role in cancer, and its validation as a promising therapeutic target.

The TOPK Signaling Axis: Upstream Regulation and Downstream Effectors

The TOPK signaling pathway is a complex network of interactions that drive cellular proliferation and survival. Its activation and downstream effects are tightly regulated by a series of phosphorylation events and protein-protein interactions.

Upstream Activation



TOPK's activity is predominantly regulated during the mitotic phase of the cell cycle. The primary activator of TOPK is the Cdk1/Cyclin B1 complex, which phosphorylates TOPK, leading to its activation.[5] This activation is crucial for the proper execution of mitosis. Additionally, TOPK is embroiled in a positive feedback loop with extracellular signal-regulated kinase 2 (ERK2).[6] TOPK can directly phosphorylate and activate ERK2, while activated ERK2 can, in turn, phosphorylate TOPK at Serine 32, further amplifying its kinase activity.[6][7] In certain cancer contexts, such as anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer, ALK has been identified as an upstream kinase that can phosphorylate TOPK at Tyrosine 74.[8]

Downstream Signaling Cascades

Once activated, TOPK phosphorylates a diverse array of downstream substrates, thereby orchestrating a range of cellular processes conducive to tumorigenesis.

- Cell Cycle Progression and Proliferation: TOPK plays a pivotal role in mitosis. It directly phosphorylates Histone H3 at Serine 10, a modification essential for chromosome condensation.[5] Furthermore, TOPK enhances the Cdk1/Cyclin B1-dependent phosphorylation of the microtubule-binding protein PRC1, a crucial step for cytokinesis.[9] TOPK also mediates the phosphorylation of LGN/GPSM2, which is involved in sister chromatid segregation.[5] Its influence extends to the regulation of transcription factors such as FOXM1, which controls the expression of late cell cycle genes.[10][11]
- Apoptosis Evasion: A critical oncogenic function of TOPK is its ability to suppress apoptosis.
 TOPK physically interacts with the DNA-binding domain of the tumor suppressor p53, leading to a downregulation of p53's transcriptional activity.[12][13] This results in decreased expression of pro-apoptotic p53 target genes like p21.[12]
- Metastasis and Invasion: TOPK is a significant driver of epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1] It can activate the β-catenin-TCF/LEF signaling pathway, leading to the upregulation of matrix metalloproteinases MMP-2 and MMP-9, which are critical for invasion.[14] TOPK also promotes cell migration and tumor progression through the PI3K/PTEN/AKT pathway.[1][15]
- Chemoresistance: Emerging evidence suggests that TOPK contributes to resistance to certain chemotherapeutic agents. For instance, TOPK has been implicated in sorafenib



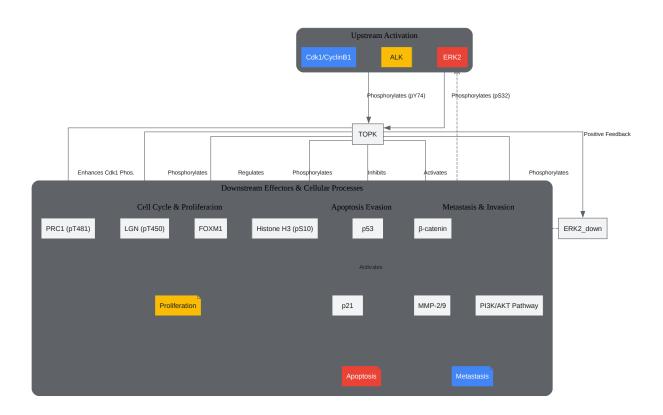




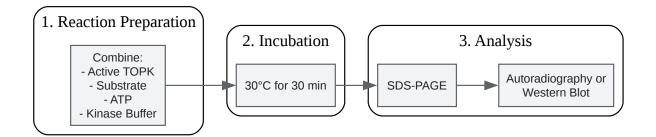
resistance in renal cell carcinoma.[7] Its role in downregulating p53 function may also contribute to reduced sensitivity to DNA-damaging agents.[12]

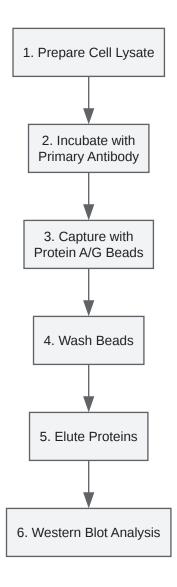
Diagram of the TOPK Signaling Pathway











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